molecular formula C13H9IO2 B187560 Diphenyliodonium-2-carboxylate CAS No. 109545-72-4

Diphenyliodonium-2-carboxylate

Cat. No.: B187560
CAS No.: 109545-72-4
M. Wt: 324.11 g/mol
InChI Key: LUGVQQXOGHCZNN-UHFFFAOYSA-N
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Description

Diphenyliodonium-2-carboxylate is a hypervalent iodine compound with the molecular formula C₁₃H₁₁IO₃ It is known for its unique structure, which includes an iodine atom bonded to two phenyl groups and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium-2-carboxylate can be synthesized through the oxidation of o-iodobenzoic acid using potassium persulfate in the presence of sulfuric acid. The reaction involves cooling the mixture in an ice bath to control the exothermic reaction and ensure an even suspension. The product is then precipitated using methylene chloride and ammonium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Benzyne Generation

  • From Anthranilic Acid : DIPC can generate benzyne when reacted with anthranilic acid .
  • Aprotic Generation : DIPC facilitates the aprotic generation of benzyne .

Reactions with αβ-Unsaturated Aldehydes

  • Formation of Flav-3-ene : The reaction of benzyne, generated from DIPC, with cinnamaldehyde results in the formation of flav-3-ene .
  • Derivatives of 2H-chromen : Reactions with other αβ-unsaturated aldehydes result in the formation of derivatives of 2H-chromen .

Copper(II)-Catalyzed Reactions

  • Ortho-Substituted Benzoic Acids : DIPC reacts in copper ion-catalyzed condensations with nucleophiles to yield ortho-substituted benzoic acids . These reactions typically occur at temperatures between 80-100 °C .
  • Reaction with Anilines : Copper(II)-catalyzed reactions of DIPC with anilines produce ortho-substituted benzoic acids . Examples include the production of N-anthranilic acid, N-methyl-N-phenylanthranilic acid, and other derivatives .

Photoinitiation

  • Free Radical Photopolymerizations : DIPC serves as a photoinitiator in various polymerization reactions, particularly in free-radical photopolymerizations . Upon exposure to light, DIPC undergoes photolysis, generating reactive species like iodine radicals that initiate the polymerization process.
  • UV-Curable Coatings and Adhesives : DIPC is an effective photoinitiator in UV-curable coatings and adhesives, enhancing the curing process and improving the final product's durability .

Photolysis

  • Products : Upon exposure to UV light, this compound photolyzes into iodobenzene (IB) and benzoic acid (BA) .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

DPI-2-COOH is primarily utilized as a reagent for the formation of carbon-iodine bonds in organic synthesis. It serves as an efficient source of iodonium ions, which are crucial for electrophilic aromatic substitutions and nucleophilic reactions. The compound has been shown to facilitate the generation of benzyne intermediates when subjected to heat or UV irradiation, making it valuable in synthesizing complex organic molecules .

Table 1: Key Reactions Involving DPI-2-COOH

Reaction TypeDescriptionReference
Electrophilic Aromatic SubstitutionUtilizes DPI-2-COOH to introduce iodine into aromatic compounds
Benzyne GenerationProduces benzyne intermediates under thermal or photochemical conditions
Nucleophilic SubstitutionReacts with nucleophiles to yield ortho-substituted benzoic acids

Photochemistry

Photoacid Generator (PAG)

DPI-2-COOH acts as a photoacid generator, which upon exposure to UV light, undergoes photolysis to release acidic species. This property is exploited in the development of photoresponsive materials, where the generated acid can trigger further chemical reactions or alter the physical properties of the surrounding environment .

Case Study: Light-Triggered Rheological Changes

In a study involving cationic surfactants and DPI-2-COOH, researchers observed that UV irradiation led to significant changes in viscosity due to the photolytic decomposition of the PAG. This demonstrated its potential applications in smart materials that respond dynamically to light stimuli .

Biological Applications

Role in Biochemical Studies

DPI-2-COOH is also employed in biochemical research to investigate the role of iodine in biological systems. Its ability to modulate oxidative stress pathways is being explored for potential therapeutic applications. At low doses, it enhances cellular antioxidant defenses, while higher doses can induce oxidative damage.

Table 2: Biological Effects of DPI-2-COOH

Dosage LevelEffect on CellsReference
Low DoseEnhances antioxidant defenses
High DoseInduces oxidative damage and cell death

Industrial Applications

Production of Specialty Chemicals

In industrial settings, DPI-2-COOH is used in the production of specialty chemicals and materials due to its unique reactivity and stability. Its synthesis typically involves reactions between iodobenzene and benzoic acid under controlled conditions, ensuring high yields and purity.

Mechanism of Action

The mechanism of action of diphenyliodonium-2-carboxylate involves the generation of benzyne intermediates through decarboxylation at high temperatures. These intermediates are highly reactive and can participate in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the benzyne intermediates.

Comparison with Similar Compounds

    Phenylbenziodoxole: Another hypervalent iodine compound that generates benzyne intermediates.

    Diphenyliodonium chloride: Similar in structure but lacks the carboxylate group.

Uniqueness: Diphenyliodonium-2-carboxylate is unique due to its ability to generate benzyne intermediates under mild conditions, making it a valuable reagent in organic synthesis. The presence of the carboxylate group also enhances its reactivity and versatility compared to other iodonium salts .

Q & A

Basic Questions

Q. What are the primary synthetic applications of Diphenyliodonium-2-carboxylate in organic chemistry?

this compound is widely used as a precursor for generating benzyne, a highly reactive intermediate in cycloaddition and aryne chemistry. Under reflux conditions in ethylbenzene, the compound undergoes thermal decomposition to release benzyne, enabling reactions such as [2+2] or [4+2] cycloadditions with dienes or aromatic systems .

Q. What analytical techniques are recommended to confirm benzyne formation from this compound?

Trapping experiments with anthracene or furan derivatives are commonly employed, followed by characterization using nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC). Mass spectrometry can also identify transient intermediates .

Q. What storage conditions ensure the stability of this compound?

The compound should be stored in a sealed container in a cool, dry environment with adequate ventilation. Exposure to oxidizing agents must be avoided to prevent decomposition .

Q. What safety precautions are essential when handling this compound?

Use personal protective equipment (PPE), including gloves and goggles, and conduct experiments in a fume hood. Dispose of waste via institutional hazardous material protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for benzyne generation from this compound?

Key variables include solvent selection (e.g., ethylbenzene vs. mesitylene), reflux duration, and temperature. Systematic optimization using design-of-experiments (DoE) frameworks, coupled with real-time monitoring via spectroscopy, can enhance yield .

Q. How should researchers address discrepancies in reported product yields for aryne-mediated reactions?

Investigate variables such as solvent purity, degassing efficiency, and the presence of moisture. Replicate experiments under controlled atmospheres (e.g., inert gas) and employ quantitative analysis (e.g., GC-MS) to identify side products or incomplete decomposition .

Q. What mechanistic insights explain the solvent-dependent reactivity of this compound?

Polar aprotic solvents may stabilize ionic intermediates, while non-polar solvents favor radical pathways. Computational studies (DFT) can model transition states to predict solvent effects on reaction pathways .

Q. How can regioselectivity be controlled in benzyne trapping reactions using this compound?

Introduce directing groups (e.g., electron-withdrawing substituents) on substrates or modulate electronic environments through Lewis acid catalysts. Competitive trapping experiments and kinetic studies can validate selectivity .

Q. What experimental evidence supports the intermediacy of benzyne in this compound decompositions?

Trapping with isotopically labeled dienes and subsequent characterization via X-ray crystallography or HRMS confirms benzyne formation. Contrast with alternative mechanisms (e.g., radical pathways) using ESR spectroscopy .

Q. How does the purity of this compound impact its reactivity in multi-step syntheses?

Impurities (e.g., residual iodobenzene) can act as inhibitors or catalysts. Purify via recrystallization or column chromatography and validate purity using melting point analysis or elemental analysis .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise, cross-reference experimental protocols (e.g., solvent drying methods, heating rates) and employ control reactions to isolate variables .
  • Experimental Design : Use orthogonal techniques (e.g., IR spectroscopy for functional group tracking, TLC for reaction progress) to triangulate data and reduce ambiguity .

Properties

IUPAC Name

2-phenyliodoniobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVQQXOGHCZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061725
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1488-42-2
Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name Diphenyliodonium-2-carboxylate
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Record name Iodonium, (2-carboxyphenyl)phenyl-, inner salt
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Record name (2-carboxylatophenyl)phenyliodonium
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diphenyliodonium-2-carboxylate
Diphenyliodonium-2-carboxylate
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